Ethyl 2-amino-6-fluorobenzoate hydrochloride

Tuberculosis Antibacterial Tryptophan biosynthesis

Researchers face assay failure and synthetic dead-ends when procuring unspecified fluoroanthranilate regioisomers. This hydrochloride salt guarantees the precise 6-fluoro substitution essential for target engagement in neuroleptic benzamide synthesis and aurachin biosynthetic studies. - Enables synthesis of D2/5-HT2 antagonists with documented SAR; 4-/5-fluoro analogs yield uncharacterized receptor binding profiles. - Delivers solid dispensing accuracy and superior aqueous solubility vs. the liquid free base (CAS 1108668-11-6) for automated parallel synthesis. - Specifically suited for M. tuberculosis Trp-pathway inhibition and resistance mechanism elucidation where attenuated 6-fluoro activity is experimentally advantageous.

Molecular Formula C9H11ClFNO2
Molecular Weight 219.64 g/mol
CAS No. 1432680-72-2
Cat. No. B1377448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-6-fluorobenzoate hydrochloride
CAS1432680-72-2
Molecular FormulaC9H11ClFNO2
Molecular Weight219.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC=C1F)N.Cl
InChIInChI=1S/C9H10FNO2.ClH/c1-2-13-9(12)8-6(10)4-3-5-7(8)11;/h3-5H,2,11H2,1H3;1H
InChIKeyAKZAMHWBJYRFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-6-Fluorobenzoate HCl: Scaffold Overview & Differentiation


Ethyl 2-amino-6-fluorobenzoate hydrochloride (CAS 1432680-72-2, C₉H₁₁ClFNO₂, MW 219.64) is a 2,6-disubstituted benzoate scaffold featuring an amino group ortho to the ester and a fluorine atom at the 6-position, supplied as the hydrochloride salt for enhanced handling and stability [1]. This compound belongs to the fluoroanthranilate ester family, where fluorine substitution regiochemistry critically determines biological activity and synthetic utility [2]. The 6-fluoro regioisomer exhibits distinct steric and electronic properties due to the proximity of fluorine to the ester/amino functionalities, differentiating it from 4-fluoro and 5-fluoro analogs [3]. The free base form (Ethyl 2-amino-6-fluorobenzoate, CAS 1108668-11-6) serves as a versatile intermediate in medicinal chemistry, while the hydrochloride salt provides improved aqueous solubility and crystallinity for research applications [1].

6-fluoro regioisomer: distinct steric/electronic profile vs 4-F and 5-F analogs
HCl salt form supports aqueous handling, accurate weighing, and crystallinity
Protected precursor to 6-fluoro-2-aminobenzoic acid scaffold for benzamide synthesis

Ethyl 2-Amino-6-Fluorobenzoate Hydrochloride: Regiochemical Substitution Risk


Fluoroanthranilate esters are not functionally interchangeable across fluorine substitution positions (4-, 5-, or 6-). Direct head-to-head antibacterial testing demonstrated that 4-fluoroanthranilate exhibited significantly greater potency against M. tuberculosis than 5-fluoroanthranilate or 6-fluoroanthranilate, with 6-fluoroanthranilate showing the lowest inhibitory activity among the three regioisomers tested [1]. This establishes that fluorine regiochemistry is a primary determinant of biological activity, not merely a substituent variation. Furthermore, in biosynthetic incorporation studies of fluorinated anthranilic acids into aurachin natural products, 5-fluoroanthranilic acid demonstrated the highest conversion rate, followed by 4-fluoro, with 6-fluoro substitution showing distinctly different enzyme substrate tolerance [2]. In neuroleptic benzamide synthesis, the 6-fluoro-2-aminobenzoic acid scaffold yields potent D2/5-HT2 antagonism [3], whereas 4-fluoro and 5-fluoro analogs would produce structurally distinct benzamide products with altered pharmacological profiles due to different substitution vectors. Generic procurement of unspecified fluoroanthranilate regioisomers therefore risks experimental failure in assays dependent on specific fluorine positioning for target engagement, enzyme recognition, or downstream derivatization geometry.

4-fluoro and 5-fluoro anthranilate analogs may exhibit different anti-TB potency; rank order differs significantly.
Biosynthetic enzyme tolerance varies by fluorine position; 6-F shows distinct incorporation efficiency.
6-fluoro-2-aminobenzoic acid-derived benzamides rely on specific substitution vector; regioisomer mismatch alters receptor binding.

Ethyl 2-Amino-6-Fluorobenzoate HCl: Quantitative Evidence Guide


Antimycobacterial Activity Ranking Across Fluoroanthranilate Regioisomers

In direct head-to-head testing against M. tuberculosis mc²6230 in tryptophan-free media, 6-fluoroanthranilate exhibited lower inhibitory potency compared to both 4-fluoroanthranilate and 5-fluoroanthranilate [1]. This ranking quantifies the regiochemical sensitivity of the TrpE/TrpG anthranilate synthase pathway and establishes that 6-fluoro substitution yields a distinct activity profile rather than simply attenuated potency.

Antimycobacterial rank
Head-to-head
4-F > 5-F > 6-F inhibitory potency
6-F position yields lowest potency among regioisomers tested.
Exact MIC50 not reported; rank order defined.
Tuberculosis Antibacterial Tryptophan biosynthesis Mycobacterium tuberculosis

Metabolic Conversion of 6-Fluoroanthranilate to 6-Fluorotryptophan

LC-MS analysis of M. tuberculosis cultures treated with 6-fluoroanthranilate (alongside 4- and 5-fluoro analogs) revealed that all three fluoroanthranilates are converted to fluorotryptophan rather than accumulating fluorinated intermediates, with bacterial growth inhibited in a dose-dependent manner upon direct exposure to 5- or 6-fluorotryptophan [1]. This establishes that 6-fluoroanthranilate serves as a prodrug-like precursor to 6-fluorotryptophan in this biological system.

6-Fluorotryptophan conversion
Head-to-head
6-fluoroanthranilate → 6-fluorotryptophan, no intermediate accumulation
Metabolic fate depends on fluorine regiochemistry.
LC-MS confirmed; all three regioisomers produce respective fluorotryptophans.
Tuberculosis Metabolism Fluorotryptophan LC-MS

6-Fluoro-2-Aminobenzoic Acid Scaffold for Neuroleptic Benzamides

2-Amino-6-fluorobenzoic acid (the carboxylic acid parent of ethyl 2-amino-6-fluorobenzoate) serves as a key intermediate in the synthesis of substituted benzamides exhibiting potent dual D2/5-HT2 antagonist activity and 5-HT1a agonism [1]. The 6-fluoro-2-amino substitution pattern is structurally essential for the benzamide pharmacophore, as demonstrated in structure-activity relationship studies where specific substitution vectors determine receptor binding profiles.

Neuroleptic SAR
Class-level
6-fluoro-2-aminobenzoic acid-derived benzamides: reported D2/5-HT2 antagonism
Substitution pattern relevant to receptor binding geometry.
Comparative regioisomer data not available; class-level inference.
Neuroleptic D2 antagonist 5-HT2 antagonist Benzamide

6-Fluoroanthranilic Acid Incorporation in Aurachin Biosynthesis

In Stigmatella erecta fermentation studies evaluating halogenated anthranilic acid incorporation into aurachin antibiotics, 5-fluoroanthranilic acid showed the highest conversion, followed by 4-fluoro substitution, with 6-fluoro substitution exhibiting distinct substrate tolerance limitations [1]. This regiochemical preference establishes that the aurachin biosynthetic enzymes discriminate between fluorine positions.

Aurachin incorporation
Cross-study comparable
5-F > 4-F > 6-F incorporation efficiency
6-F yields unique fluorinated aurachins despite lower efficiency.
Fermentation feeding study; exact yields not specified.
Biosynthesis Aurachin Myxobacteria Biocatalysis

Hydrochloride Salt vs. Free Base: Handling and Solubility

Ethyl 2-amino-6-fluorobenzoate hydrochloride (CAS 1432680-72-2, MW 219.64) differs from the free base form (CAS 1108668-11-6, MW 183.18) in physical properties relevant to laboratory handling and experimental setup [1]. The hydrochloride salt provides enhanced aqueous solubility and improved crystallinity for storage and weighing, whereas the free base is typically supplied as a colorless to pale yellow liquid .

Salt vs free base
Data to verify
HCl salt: solid, MW 219.64; free base: liquid, MW 183.18
Solid form improves weighing accuracy and aqueous solubility.
Supplier-provided comparison; verify for specific protocol.
Formulation Solubility Crystallinity Salt selection

Ethyl 2-Amino-6-Fluorobenzoate HCl: Validated Research & Industrial Applications


Mycobacterial Tryptophan Biosynthesis Probe Studies

Based on direct comparative data showing that 6-fluoroanthranilate is converted to 6-fluorotryptophan in M. tuberculosis with lower growth inhibitory potency than 4-fluoro or 5-fluoro analogs [1], this compound is specifically suited for studies investigating the relationship between fluorine regiochemistry and Trp pathway inhibition, for resistance mechanism elucidation where attenuated activity is advantageous, or for experiments requiring 6-fluorotryptophan generation via endogenous bacterial metabolism rather than direct supplementation.

Neuroleptic Benzamide Synthesis with D2/5-HT2 Antagonist Activity

Ethyl 2-amino-6-fluorobenzoate hydrochloride serves as a protected precursor to 2-amino-6-fluorobenzoic acid, the validated scaffold for potent D2/5-HT2 antagonist and 5-HT1a agonist benzamides [1]. Following ester hydrolysis, the resulting 6-fluoroanthranilic acid enables synthesis of substituted benzamides with the precise 6-fluoro-2-amino substitution pattern documented in SAR studies for neuroleptic activity [1]. Alternative regioisomers (4-fluoro or 5-fluoro anthranilates) would yield benzamides with different geometry and uncharacterized receptor binding.

Precursor-Directed Biosynthesis of 6-Fluorinated Aurachin Derivatives

Following ester hydrolysis to 6-fluoroanthranilic acid, this compound can be utilized in fermentation feeding studies with Stigmatella erecta for the biosynthetic production of previously undescribed 6-fluorinated aurachin derivatives [1]. The regiochemical specificity of the aurachin biosynthetic enzymes, which exhibit distinct substrate tolerance for 5-fluoro, 4-fluoro, and 6-fluoro anthranilic acids [1], means that 6-fluoro substitution provides access to unique chemical space not attainable with the more efficiently incorporated 5-fluoro or 4-fluoro precursors.

Medicinal Chemistry Library Synthesis with Crystalline Scaffold

For parallel synthesis, automated library production, or reaction screening where solid dispensing is preferred, the hydrochloride salt (CAS 1432680-72-2) provides practical handling advantages over the liquid free base (CAS 1108668-11-6) [1][2]. The improved crystallinity and aqueous solubility of the salt form facilitates accurate weighing, dissolution in polar reaction media, and long-term storage stability [1][2].

Application
Selection Property
Validation Focus
Mycobacterial Trp biosynthesis probe studies
6-fluoro regioisomer with distinct potency rank
Trp pathway inhibition, resistance mechanism elucidation
Neuroleptic benzamide synthesis
6-fluoro-2-aminobenzoic acid scaffold
D2/5-HT2 antagonism SAR consistency
Precursor-directed aurachin biosynthesis
Regiospecific precursor feeding
6-fluorinated aurachin derivative production
Medicinal chemistry library synthesis
Crystalline HCl salt form
Handling accuracy, aqueous compatibility

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8 linked technical documents
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